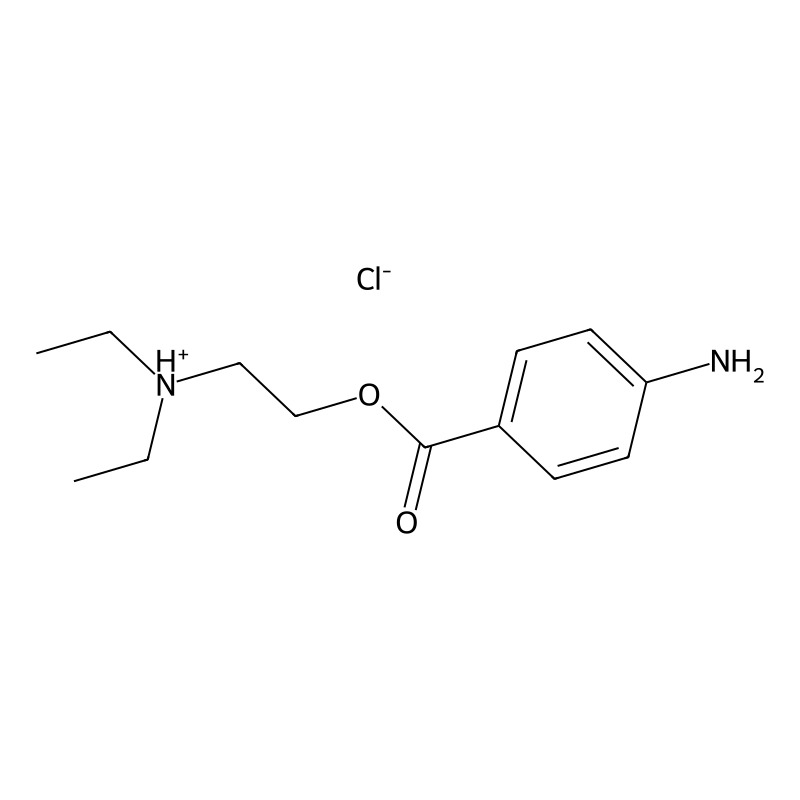

Procaine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Local Anesthesia:

- Procaine hydrochloride was historically a widely used local anesthetic, particularly in dentistry and minor surgical procedures. Its ability to reversibly block nerve impulses, thereby numbing targeted areas, made it a valuable research tool for studying pain pathways and mechanisms.

- While largely replaced by newer anesthetics like lidocaine due to shorter onset times and fewer side effects, procaine hydrochloride still finds use in specific research settings, particularly when studying historical anesthetic techniques or investigating potential interactions with other drugs.

Potential Neuroprotective Effects:

- Some studies suggest that procaine hydrochloride may have neuroprotective properties, potentially offering benefits in conditions like stroke, neurodegenerative diseases, and nerve damage. These effects are thought to be related to its ability to modulate various cellular processes and signaling pathways.

- However, research in this area is ongoing, and the exact mechanisms and clinical efficacy of procaine hydrochloride for neuroprotection remain unclear. Further studies are needed to confirm these findings and establish its potential therapeutic applications.

Other Investigational Uses:

- Procaine hydrochloride has been explored in various other research areas, including:

- Anti-inflammatory effects: Studies suggest potential anti-inflammatory properties, but more research is needed.

- Cancer research: Some studies suggest potential anti-tumor effects, but the mechanisms and clinical relevance are unclear.

- Aging research: Some preliminary studies suggest potential benefits for lifespan and healthspan, but the evidence is limited and requires further investigation.

Important Note:

It is crucial to remember that procaine hydrochloride is a prescription medication and should only be used under the supervision of a qualified healthcare professional. Self-administration or use outside of approved medical contexts is dangerous and can lead to serious health risks.

For further information and detailed scientific studies on the specific research applications mentioned above, please refer to the following resources:

Procaine hydrochloride is an ester anesthetic characterized by the chemical formula C₁₃H₂₁ClN₂O₂. It acts primarily by inhibiting sodium influx through voltage-gated sodium channels in neuronal membranes, thereby blocking the initiation and conduction of nerve impulses . Unlike cocaine, procaine is non-toxic, non-addictive, and less irritating, making it a safer alternative for local anesthesia .

Procaine acts as a local anesthetic by reversibly blocking sodium channels in nerve membranes. These channels are essential for the transmission of nerve impulses. Procaine binds to the channels, preventing sodium ions from entering the nerve cells, thereby inhibiting the generation and propagation of action potentials [].

Physical and Chemical Properties

- Allergic reactions: Allergic reactions to procaine, though uncommon, can occur [].

- Central nervous system (CNS) toxicity: High doses or accidental injection into a blood vessel can lead to CNS toxicity, manifesting as seizures, dizziness, and respiratory depression [].

- Contraindications: Procaine should be avoided in individuals with known allergies to PABA or ester-linked anesthetics [].

Procaine hydrochloride undergoes hydrolysis in the plasma, mediated by the enzyme pseudocholinesterase. This reaction converts procaine into para-aminobenzoic acid (PABA), which is then excreted via the kidneys . The metabolic pathway can be summarized as follows:

- Hydrolysis: Procaine → Para-aminobenzoic acid + Diethylaminoethanol

- Excretion: Para-aminobenzoic acid is eliminated through urine.

Additionally, procaine can react with various compounds under specific conditions, leading to the formation of different derivatives or metabolites .

The primary biological activity of procaine hydrochloride is its role as a local anesthetic. It effectively blocks nerve conduction by:

- Inhibiting sodium channels: This prevents the generation of action potentials in neurons .

- Interacting with receptors: Procaine has been shown to bind to N-methyl-D-aspartate receptors and nicotinic acetylcholine receptors, contributing to its anesthetic effects .

Procaine hydrochloride can be synthesized through several methods:

- Direct Esterification: This method involves the reaction of 4-aminobenzoic acid ethyl ester with 2-diethylaminoethanol in the presence of sodium ethoxide.

- Oxidation and Esterification:

Procaine hydrochloride is primarily utilized in:

- Local Anesthesia: Commonly administered via injection for dental procedures and minor surgeries.

- Pain Relief: Effective in managing pain associated with certain medical conditions.

- Extravasation Treatment: Recommended for complications arising from intravenous therapies .

Due to its safety profile compared to other anesthetics like cocaine, procaine has been widely adopted in clinical settings.

Research has shown that procaine hydrochloride interacts with various pharmacological agents. Notably, it can affect the metabolism of other drugs due to its enzymatic interactions, particularly involving pseudocholinesterase. In patients with atypical forms of this enzyme, prolonged effects and increased toxicity may occur due to reduced hydrolysis rates of ester anesthetics .

Moreover, procaine's effect on neurotransmitter receptors suggests potential interactions that could modify its anesthetic efficacy or side effects when used alongside other medications.

Procaine hydrochloride shares similarities with other local anesthetics but has distinct characteristics that set it apart. Below are some comparable compounds:

| Compound | Chemical Structure | Unique Features |

|---|---|---|

| Lidocaine | C₁₄H₂₂N₂O | Faster onset and longer duration of action than procaine. |

| Mepivacaine | C₁₁H₁₅N₁O₂ | Less vasodilatory effect compared to procaine. |

| Bupivacaine | C₁₄H₂₂N₂O | Provides longer-lasting anesthesia; more cardiotoxicity risk. |

| Tetracaine | C₁₁H₁₈N₂O₃ | More potent and longer-lasting than procaine but higher toxicity risk. |

Procaine's unique properties include its rapid hydrolysis and lower risk of addiction compared to cocaine derivatives, making it a preferred choice in various medical applications despite being somewhat overshadowed by newer anesthetics like lidocaine and mepivacaine .

Voltage-Gated Sodium Channel Blockade

Procaine hydrochloride exerts its principal anesthetic effect through voltage-gated sodium channel (VGSC) inhibition. By binding to the cytoplasmic portion of the α-subunit of VGSCs, procaine disrupts sodium ion influx, thereby preventing depolarization and action potential propagation in peripheral nerves [1] [5]. This interaction exhibits state-dependent binding, with higher affinity for inactivated or open channel states compared to resting states [5]. The drug’s hydrophobicity facilitates membrane penetration, enabling access to intracellular binding sites critical for channel blockade [2].

Structural studies reveal that procaine interacts with conserved residues in the S6 helices of domains I, III, and IV of the α-subunit, inducing conformational changes that stabilize the channel’s inactivated state [5]. This mechanism shares similarities with lidocaine and other amino-amide local anesthetics but differs in its rapid hydrolysis by plasma esterases, contributing to a shorter duration of action [1].

N-Methyl-D-Aspartate (NMDA) Receptor Antagonism

Procaine hydrochloride demonstrates noncompetitive antagonism at NMDA receptors, a subtype of ionotropic glutamate receptors. At concentrations ≥0.2 mM, procaine reduces maximal NMDA-induced currents without altering agonist affinity, indicating a channel-blocking mechanism [6]. This inhibition exhibits voltage dependence, with enhanced efficacy at hyperpolarized membrane potentials, suggesting interaction within the receptor’s ion conduction pathway [6].

The antagonism occurs through physical occlusion of the receptor channel, potentially via binding to the Mg²⁺ block site or adjacent regions [1]. This property may contribute to procaine’s neuroprotective effects in preclinical models of excitotoxicity, though clinical relevance remains under investigation [6].

Interactions with Serotonin Receptor-Ion Channel Complex

The 5-hydroxytryptamine type 3A (5-HT3A) receptor-ion channel complex is potently inhibited by procaine hydrochloride. As a ligand-gated cation channel, 5-HT3A mediates fast synaptic transmission in the central and peripheral nervous systems. Procaine binds to the channel’s transmembrane domain, stabilizing a closed conformation and preventing serotonin-induced ion flux [1].

This antagonism occurs at clinically relevant concentrations, suggesting potential modulation of gastrointestinal motility and nausea pathways. Comparative studies indicate procaine’s 5-HT3A inhibitory potency exceeds that of older local anesthetics like cocaine but remains weaker than selective 5-HT3 antagonists such as ondansetron [1].

Inhibitory Effects on Nicotinic Acetylcholine Receptors

Procaine hydrochloride noncompetitively inhibits neuronal nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction and autonomic ganglia. The drug preferentially targets the α2-containing nAChR subtypes, binding to sites distinct from the acetylcholine recognition domain [1]. This interaction induces allosteric inhibition, reducing channel open probability without affecting agonist binding affinity.

Electrophysiological analyses demonstrate voltage-dependent blockade kinetics, with procaine’s cationic form accumulating in the channel pore during depolarization [2]. At higher concentrations (>100 μM), this inhibition contributes to procaine’s neuromuscular blocking properties, though with lower potency compared to dedicated neuromuscular junction blockers [1].

Secondary Cellular Targets

Monoamine Oxidase Inhibition

Procaine hydrochloride exhibits moderate inhibitory activity against monoamine oxidase (MAO), particularly the MAO-A isoform. This inhibition occurs through competitive binding at the enzyme’s substrate recognition site, reducing degradation of serotonin, norepinephrine, and dopamine [1]. While procaine’s MAO inhibitory constant (Ki) exceeds that of clinical MAO inhibitors, chronic exposure may potentiate monoaminergic neurotransmission in the central nervous system [1].

Cytosolic Phospholipase A2 Modulation

The compound demonstrates concentration-dependent inhibition of cytosolic phospholipase A2 (cPLA2), an enzyme critical for arachidonic acid release during inflammatory responses. Procaine binds to the catalytic domain of cPLA2, obstructing substrate access to the active site [1] [3]. In influenza-infected A549 cells, this inhibition reduces viral replication by disrupting the formation of progeny virion membranes [3]. The IC50 for cPLA2 inhibition (≈50 μM) falls within pharmacologically achievable concentrations, suggesting potential anti-inflammatory applications [3].

Calcium-Activated Potassium Channel Interactions

Procaine hydrochloride blocks intermediate-conductance calcium-activated potassium (IKCa) channels in a voltage-independent manner. This effect occurs through physical occlusion of the channel pore, preferentially affecting the open state [1]. By suppressing IKCa-mediated membrane hyperpolarization, procaine may enhance cellular excitability in certain neuronal populations, paradoxically opposing its sodium channel-blocking effects.

Sodium-Dependent Dopamine Transporter Effects

The sodium-dependent dopamine transporter (DAT) experiences partial inhibition (≈30% reduction in uptake) at millimolar procaine concentrations [1]. This occurs via noncompetitive binding to extracellular loops of DAT, distinct from the cocaine-binding site. While insufficient for significant psychoactive effects, this interaction may contribute to procaine’s mild euphoric properties at high doses.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 154 companies. For more detailed information, please visit ECHA C&L website;

Of the 8 notification(s) provided by 153 of 154 companies with hazard statement code(s):;

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H317 (66.01%): May cause an allergic skin reaction [Warning Sensitization, Skin];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Pharmacology

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Voltage-gated ion channels

Sodium channels

SCN3A [HSA:6328] [KO:K04836]

Pictograms

Acute Toxic;Irritant